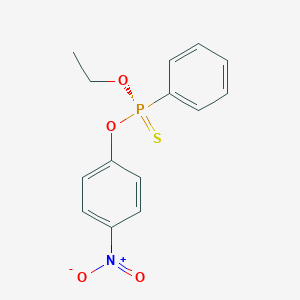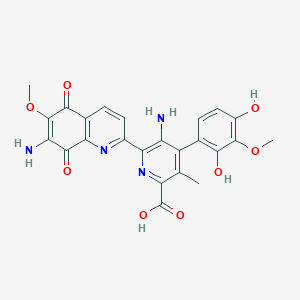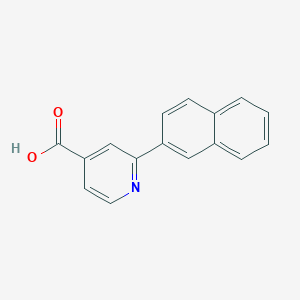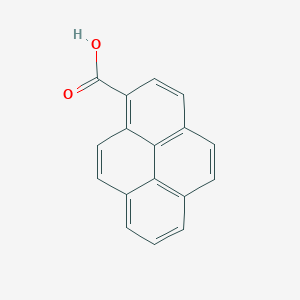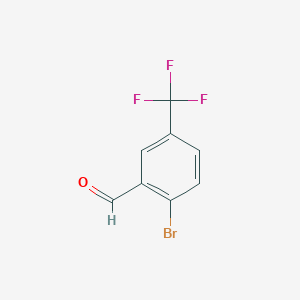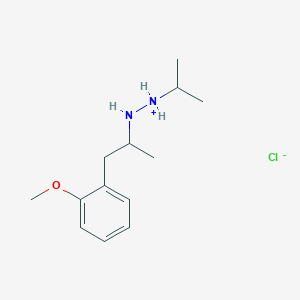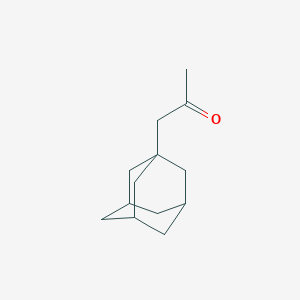
1-Adamantan-1-yl-propan-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantan-1-yl-propan-2-one is an organic compound featuring an adamantane core structure Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure The compound 1-Adamantan-1-yl-propan-2-one is characterized by the presence of a propan-2-one (acetone) group attached to the adamantane framework
Wissenschaftliche Forschungsanwendungen
1-Adamantan-1-yl-propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
Target of Action
It is known that adamantane derivatives, which include 1-adamantan-1-yl-propan-2-one, often interact with proteins and enzymes in the body due to their lipophilicity and conformational rigidity .
Mode of Action
It is known that adamantane derivatives can interact with various biological targets due to their unique structural properties . The adamantane moiety can insert itself into the hydrophobic pockets of proteins, disrupting their function or altering their activity .
Biochemical Pathways
The specific biochemical pathways affected by 1-Adamantan-1-yl-propan-2-one are currently unknown. Adamantane derivatives have been shown to influence a variety of biochemical processes, including protein synthesis and enzymatic reactions .
Pharmacokinetics
Adamantane derivatives are generally known for their lipophilicity, which can enhance their absorption and distribution throughout the body .
Result of Action
Adamantane derivatives have been shown to exhibit various biological activities, including antiviral, antitumor, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Adamantan-1-yl-propan-2-one. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
The adamantane structure is known to interact with various biomolecules, contributing to its potential use in biochemical reactions .
Molecular Mechanism
Adamantane derivatives are known for their high reactivity, which allows them to interact with various biomolecules at the molecular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Adamantan-1-yl-propan-2-one can be synthesized through several methods. One common approach involves the acylation of adamantane derivatives. For instance, the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid yields 1,3-bis(3-hydroxyadamantan-1-yl)propan-2-one . Another method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods: Industrial production of 1-Adamantan-1-yl-propan-2-one typically involves large-scale acylation reactions using adamantane derivatives and appropriate acylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Adamantan-1-yl-propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
- 1-Adamantanecarboxylic acid
- 1-Adamantan-1-yl-ethanone
- 1-Adamantan-1-yl-propan-2-ol
Comparison: 1-Adamantan-1-yl-propan-2-one is unique due to the presence of the propan-2-one group, which imparts distinct chemical reactivity compared to other adamantane derivatives. For example, 1-Adamantanecarboxylic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 1-Adamantan-1-yl-ethanone and 1-Adamantan-1-yl-propan-2-ol have different functional groups, leading to variations in their chemical behavior and applications .
Eigenschaften
IUPAC Name |
1-(1-adamantyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDPAFBRBBMNEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395046 |
Source


|
| Record name | 1-Adamantan-1-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19835-39-3 |
Source


|
| Record name | 1-Adamantan-1-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
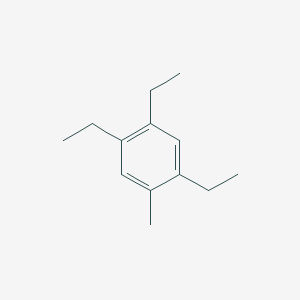
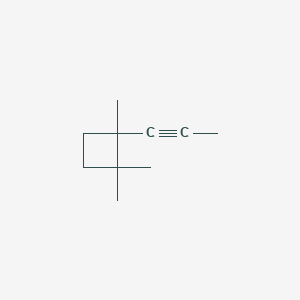
![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)
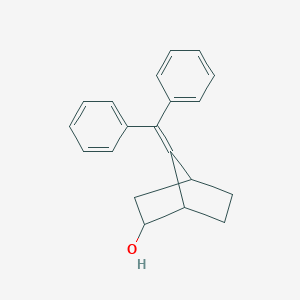
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
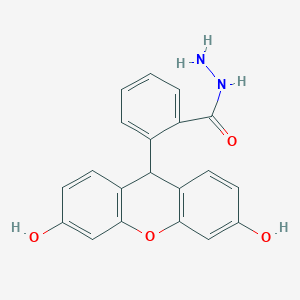
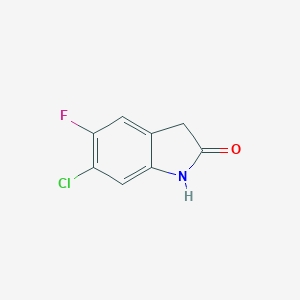
![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
